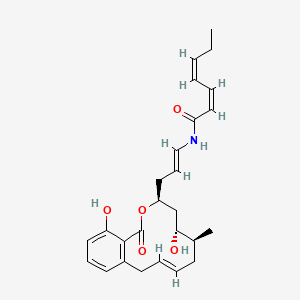

Salicylihalamide A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

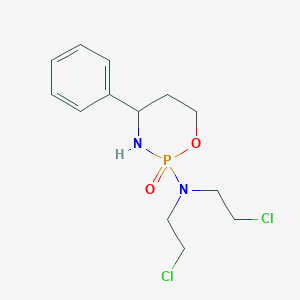

Salicylihalamide A is a novel cytotoxic macrolide isolated from the marine sponge Haliclona sp. in 1997 by Boyd, Erickson, and co-workers . This compound is characterized by its unique structure, which includes a salicylic acid moiety, a 12-membered lactone ring, and an enamide side chain . This compound has shown potent cytotoxicity against various human tumor cell lines, making it a compound of significant interest in cancer research .

Métodos De Preparación

The total synthesis of Salicylihalamide A involves several key steps, including ring-closing metathesis to construct the macrocycle and the installation of the labile ene-hepta-(Z,Z)-dienamide side chain . One efficient synthetic route features a highly E-selective ring-closing metathesis to construct the 12-membered macrocycle and a practical method for installing the labile side chain, which relies on a Curtius rearrangement to forge the C18-N bond with subsequent N-acylation . Another approach involves the use of photochemical acylation coupling between amine and dioxinone to form the amide, followed by acetylation and ring-closing metathesis with Grubbs’ first-generation catalyst .

Análisis De Reacciones Químicas

Salicylihalamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium aluminum hydride, diisobutylaluminum hydride, and dimethyl sulfoxide . The major products formed from these reactions include chiral benzyl ethers, aldehydes, and enamides . For example, the reaction of chiral epoxide with 4-methoxybenzaldehyde in the presence of sodium aluminum hydride yields a 1,3-dioxane, which can be opened by reduction with diisobutylaluminum hydride to form a chiral benzyl ether .

Aplicaciones Científicas De Investigación

Salicylihalamide A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying macrolide synthesis and structure-activity relationships . In biology, it serves as a potent inhibitor of the V-ATPase, a crucial enzyme involved in cellular pH regulation and vesicular trafficking . In medicine, this compound has shown promising cytotoxic activity against various human tumor cell lines, making it a potential lead compound for anticancer drug development . Additionally, its unique structure and potent biological activity make it a valuable tool for studying the mechanisms of action of macrolide antibiotics .

Mecanismo De Acción

Salicylihalamide A exerts its effects by inhibiting the V0 sector of the V-ATPase, a proton pump involved in acidifying intracellular compartments . Unlike other V-ATPase inhibitors such as bafilomycin and concanamycin, this compound does not compete for the same binding site, indicating a distinct mechanism of action . It specifically inhibits mammalian V-ATPases but not those from yeast or other fungi . This inhibition leads to a dramatic redistribution of cytosolic V1 from a soluble to a membrane-associated form, disrupting cellular pH regulation and vesicular trafficking .

Comparación Con Compuestos Similares

These compounds share a similar macrocyclic structure and exhibit potent cytotoxic activity . Salicylihalamide A is unique in its selective inhibition of mammalian V-ATPases and its distinct binding site . This makes it a valuable tool for studying the mechanisms of V-ATPase inhibition and for developing selective inhibitors for therapeutic applications .

Similar Compounds

- Apicularen

- Lobatamide

- Oximidine

- Cruentaren

This compound stands out due to its unique binding mechanism and selective inhibition of mammalian V-ATPases, making it a compound of significant interest in both basic research and potential therapeutic applications .

Propiedades

Número CAS |

198481-99-1 |

|---|---|

Fórmula molecular |

C26H33NO5 |

Peso molecular |

439.5 g/mol |

Nombre IUPAC |

(2Z,4Z)-N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide |

InChI |

InChI=1S/C26H33NO5/c1-3-4-5-6-16-24(30)27-17-10-14-21-18-23(29)19(2)11-7-8-12-20-13-9-15-22(28)25(20)26(31)32-21/h4-10,13,15-17,19,21,23,28-29H,3,11-12,14,18H2,1-2H3,(H,27,30)/b5-4-,8-7+,16-6-,17-10+/t19-,21-,23+/m0/s1 |

Clave InChI |

VFCUJHFLFHQCRD-PFIOQAQVSA-N |

SMILES isomérico |

CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]([C@H](C/C=C/CC2=C(C(=CC=C2)O)C(=O)O1)C)O |

SMILES |

CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |

SMILES canónico |

CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |

Sinónimos |

salicylihalamide A salicylihalamide B salicylihalamide-A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)

![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)

![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)

![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)